4-Nitrobenzenesulfonyl fluoride (CAS 349-96-2) is a highly electrophilic aryl sulfonyl fluoride extensively utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent chemical biology [1]. Featuring a strongly electron-withdrawing para-nitro group, this compound exhibits significantly accelerated SuFEx coupling rates compared to standard benzenesulfonyl fluorides, while maintaining the characteristic hydrolytic stability of the S-F bond that sulfonyl chlorides fundamentally lack [2]. It is a critical procurement choice for synthesizing complex sulfonamides, sulfamates, and activity-based protein profiling probes where precise, late-stage functionalization is required under mild, catalyst-free, or aqueous conditions [1].
Procurement substitution with the ubiquitous 4-nitrobenzenesulfonyl chloride (nosyl chloride) frequently results in catastrophic yield losses in aqueous or protic media due to rapid, indiscriminate hydrolysis of the S-Cl bond[1]. Conversely, substituting with more common sulfonyl fluorides, such as tosyl fluoride or benzenesulfonyl fluoride, fails in uncatalyzed or mildly catalyzed SuFEx environments because they lack the necessary electrophilic activation provided by the para-nitro group [2]. This electronic activation is non-negotiable for achieving high-throughput coupling with sterically hindered or less nucleophilic silyl amines, meaning generic analogs will stall or require aggressive, incompatible catalytic conditions that complicate downstream purification [2].
In SuFEx coupling reactions with 4-(trimethylsilyl)morpholine using only 50 mol % DABCO (no metal catalyst), 4-nitrobenzenesulfonyl fluoride achieves quantitative (100%) conversion to the sulfonamide [1]. In stark contrast, 4-cyanobenzenesulfonyl fluoride yields only 28%, and unactivated alkyl sulfonyl fluorides yield 38% under identical conditions[1].
| Evidence Dimension | SuFEx coupling yield (uncatalyzed/DABCO only) |
| Target Compound Data | 100% yield |
| Comparator Or Baseline | 4-cyanobenzenesulfonyl fluoride (28% yield) |
| Quantified Difference | 3.5-fold higher yield without metal Lewis acids |
| Conditions | 50 °C, 1,4-dioxane, 50 mol % DABCO, no Ca(NTf2)2 catalyst |
Eliminates the need for expensive or toxic metal catalysts in late-stage functionalization, streamlining purification and reducing reagent costs.
While 4-nitrobenzenesulfonyl chloride undergoes rapid hydrolysis in aqueous media (often degrading within minutes), 4-nitrobenzenesulfonyl fluoride demonstrates robust stability, retaining 93% intact compound after 2 hours in a 60:40 acetonitrile/water mixture at room temperature [1].
| Evidence Dimension | Hydrolytic stability in aqueous media |
| Target Compound Data | 93% remaining after 2 hours |
| Comparator Or Baseline | 4-nitrobenzenesulfonyl chloride (rapid hydrolysis, typically <10% remaining) |
| Quantified Difference | Orders of magnitude longer half-life in protic solvents |
| Conditions | 60:40 acetonitrile/water, room temperature, 2 hours |
Enables reliable formulation and long-term incubation in biological buffers for covalent protein labeling, which is impossible with the chloride analog.
During microfluidic synthesis of [18F]sulfonyl fluorides, the highly electron-withdrawing 4-nitrobenzenesulfonyl fluoride fails to form under standard anhydrous conditions [1]. However, the addition of 5% water to the reaction mixture uniquely enables its formation, achieving a 91% radiochemical yield at 30 °C [1].
| Evidence Dimension | Radiochemical yield (RCY) |
| Target Compound Data | 91% RCY (with 5% water) |
| Comparator Or Baseline | 0% RCY (anhydrous conditions) |
| Quantified Difference | Complete enablement of synthesis via controlled hydration |
| Conditions | Microfluidic synthesis, 30 °C, 5% water additive |
Informs process chemists that deliberate hydration is required for successful procurement and use of this specific precursor in PET tracer manufacturing.
4-Nitrobenzenesulfonyl fluoride acts as a highly specific protein modifying agent, selectively reacting with tyrosine residues[1]. It achieves 47% inhibition of soluble epoxide hydrolase at 1 mM (pH 7.4), leveraging the SuFEx mechanism to form stable -SO2- linkages with biological targets [1].
| Evidence Dimension | Enzyme inhibition (soluble epoxide hydrolase) |
| Target Compound Data | 47% inhibition at 1 mM |
| Comparator Or Baseline | Non-covalent baseline inhibitors (reversible binding) |
| Quantified Difference | Permanent covalent modification via -SO2- linkage |
| Conditions | pH 7.4, 1 mM concentration |
Provides a validated, stable warhead for chemical biology workflows, outperforming reversible binders and unstable chloride-based probes.
Due to its extreme electrophilic activation, 4-nitrobenzenesulfonyl fluoride is the premier choice for synthesizing sulfonamide-linked bioconjugates where toxic metal Lewis acids must be avoided. It allows for quantitative coupling with silyl amines under mild conditions, ensuring downstream biological assays are not contaminated by residual catalysts[1].
When targeting tyrosine residues for activity-based protein profiling (e.g., soluble epoxide hydrolase inhibition), this compound provides the perfect balance of S-F bond stability and reactivity. Unlike nosyl chloride, which degrades rapidly in buffers, 4-nitrobenzenesulfonyl fluoride remains intact long enough to selectively form stable covalent linkages with the target protein in physiological media [2].
In radiopharmaceutical procurement, 4-nitrobenzenesulfonyl fluoride serves as a critical precursor for generating [18F] radiotracers via microfluidic synthesis. Process chemists leverage its unique requirement for a 5% water additive to achieve >90% radiochemical yields, bypassing the limitations of strictly anhydrous protocols that fail with this specific electron-withdrawn substrate [3].
Corrosive